Tribromostyrene
Description
Contextualization within Halogenated Organic Chemistry Research
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of modern organic synthesis and materials science. sci-hub.se Tribromostyrene is a key example within this class, primarily investigated for its role as a monomer in the synthesis of flame-retardant polymers. ontosight.ai The introduction of bromine atoms into the styrene (B11656) structure significantly alters its chemical and physical properties, most notably increasing its density and enhancing its flame-retardant capabilities. ontosight.ai
Research in this area often focuses on the polymerization kinetics of this compound and its copolymerization with other monomers, such as styrene and acrylonitrile (B1666552). researchgate.net These studies are crucial for understanding how the incorporation of this compound units affects the properties of the resulting polymers, including their thermal stability and flammability. The high bromine content of this compound is instrumental in its flame-retardant mechanism, as the bromine radicals released at high temperatures interrupt the radical chain reactions of combustion in the gas phase.
Beyond its application as a flame retardant, this compound serves as a subject in studies on the reactivity of halogenated vinyl aromatic compounds. The electron-withdrawing nature of the bromine atoms influences the reactivity of the vinyl group, making its polymerization behavior a subject of academic and industrial interest.
Isomeric Considerations in this compound Research
The specific arrangement of the three bromine atoms on the styrene ring gives rise to several structural isomers of this compound, each with unique properties and reactivity. sparkl.me The most commonly researched isomers include 2,4,6-tribromostyrene (B47015) and 2,4,5-tribromostyrene. google.com The position of the bromine atoms significantly impacts the molecule's symmetry, polarity, and steric hindrance, which in turn affects its physical properties and behavior in chemical reactions, particularly polymerization.
For instance, the thermal polymerization rates can differ between isomers. Research has indicated that 2,4,5-tribromostyrene has a high tendency to polymerize. acs.org The synthesis of a specific this compound isomer typically involves the bromination of styrene or a related precursor, with the reaction conditions being controlled to favor the formation of the desired isomer. ontosight.ai The characterization and separation of these isomers are essential for understanding their individual contributions to the properties of polymers and for their application in targeted organic syntheses. mdpi.com
The study of this compound isomers extends to their copolymerization behavior. For example, the copolymerization of 2,4,5-tribromostyrene with monomers like styrene and acrylonitrile has been investigated to determine their reactivity ratios, which are critical parameters for predicting copolymer composition and properties. researchgate.net
Below are data tables summarizing the properties of a prominent this compound isomer and the reactivity ratios of another in copolymerization systems.
Table 1: Physical and Chemical Properties of 2,4,6-Tribromostyrene
| Property | Value |
|---|---|
| Molecular Formula | C8H5Br3 |
| Molecular Weight | 340.84 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Highly soluble in organic solvents like ethanol (B145695) and acetone; moderately soluble in water |
| XLogP3 | 4.8 |
Source: nih.gov
Table 2: Copolymerization Reactivity Ratios for 2,4,5-Tribromostyrene (M1)
| Comonomer (M2) | r1 (TBSt) | r2 |
|---|---|---|
| Styrene (St) | 1.035 ± 0.164 | 0.150 ± 0.057 |
| Acrylonitrile (AN) | 2.445 ± 0.270 | 0.133 ± 0.054 |
Source: researchgate.net
Structure
3D Structure
Properties
CAS No. |
61368-34-1 |
|---|---|
Molecular Formula |
C8H5Br3 |
Molecular Weight |
340.84 g/mol |
IUPAC Name |
1,2,2-tribromoethenylbenzene |
InChI |
InChI=1S/C8H5Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JVPKLOPETWVKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tribromostyrene
Advanced Bromination Techniques for Styrene (B11656) Derivatives
The direct bromination of styrene or its derivatives represents a primary route to obtaining tribromostyrene. This approach leverages the principles of electrophilic aromatic substitution, enhanced by various catalytic systems to achieve high degrees of bromination on the aromatic ring.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the context of synthesizing this compound, the aromatic ring of a styrene molecule acts as a nucleophile, attacking an electrophilic bromine species. masterorganicchemistry.com Due to the deactivating nature of the bromine atoms being added to the ring, forcing conditions and a catalyst are typically necessary to achieve the desired trisubstituted product. openstax.org
The reaction involves the stepwise substitution of hydrogen atoms on the benzene (B151609) ring with bromine atoms. The process is carefully controlled to favor substitution on the aromatic ring rather than addition across the vinyl group's double bond. Maintaining sub-ambient temperatures, often between 0–5°C, is a key strategy to minimize side reactions like polybromination beyond the desired degree and oxidation.
Catalytic Systems in Bromination Synthesis
Catalysts are essential to activate the bromine molecule, making it a more potent electrophile capable of reacting with the progressively deactivated aromatic ring. Lewis acids are the most favored catalysts for this purpose. google.com These catalysts polarize the Br-Br bond, generating a strong electrophilic bromine species (Br⁺) that can be attacked by the aromatic π-system. openstax.org A variety of Lewis acid catalysts have been demonstrated to be effective in the bromination of styrenic polymers and related compounds. google.com
The choice of catalyst can influence the reaction's efficiency and the regioselectivity of the bromination. The table below summarizes common catalytic systems used in the electrophilic bromination of styrene and related aromatic compounds.
| Catalyst | Catalyst Type | Typical Application | Reference |
| Iron(III) bromide (FeBr₃) | Lewis Acid | Aromatic bromination | google.com |
| Aluminum chloride (AlCl₃) | Lewis Acid | Aromatic bromination | google.com |
| Antimony trichloride (B1173362) (SbCl₃) | Lewis Acid | Enhances regioselectivity in dibromination | |
| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Bromination of styrenic polymers | google.com |
| Antimony(V) chloride (SbCl₅) | Lewis Acid | Bromination of styrenic polymers | google.com |
Decarboxylative Halogenation Routes for this compound Synthesis
An alternative to direct bromination is decarboxylative halogenation, a process that involves the replacement of a carboxylic acid group with a halogen. acs.org This method provides a distinct pathway to halogenated compounds from readily available carboxylic acid precursors. acs.orgnih.gov
Bromodecarboxylation of Propiolic Acids
A specific application of this methodology has been demonstrated in the synthesis of 1,2,2-tribromostyrene from propiolic acids. acs.orgnih.gov In this reaction, treatment of a phenylpropiolic acid with a brominating agent like dibromo-5,5-dimethylhydantoin (DBCA) leads to a bromodecarboxylation event. nih.govresearchgate.net
Interestingly, the course of the reaction can be directed by the presence of a radical scavenger. In the absence of a scavenger, the reaction may yield bromomethyl phenyl ketones. However, the addition of about 10% of a radical scavenger such as TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) leads to the exclusive formation of 1,2,2-tribromostyrene. acs.orgnih.gov This highlights a key synthetic switch based on reaction conditions.
Mechanistic Studies of Decarboxylative Halogenation
Mechanistic investigations into decarboxylative halogenation reactions strongly suggest the involvement of radical intermediates. nih.govgre.ac.uk The Hunsdiecker reaction, a classic example of bromodecarboxylation, is understood to proceed via a radical chain mechanism. acs.org
In the bromodecarboxylation of propiolic acids leading to 1,2,2-tribromostyrene, a proposed reaction pathway involves several key steps. Experimental studies support a mechanism where the reaction is initiated, and the subsequent steps are dictated by the stability and reactivity of the radical species formed. nih.govresearchgate.net The influence of radical scavengers like TEMPO provides compelling evidence for a radical-mediated process, as it intercepts key radical intermediates, thereby diverting the reaction pathway to favor the formation of this compound. acs.orgnih.gov More recent studies on decarboxylative halogenation have also pointed to mechanisms involving photoinduced ligand-to-metal charge transfer (LMCT) from a copper carboxylate complex, which generates an aryl radical that can then be trapped by a halogen source. osti.govprinceton.edu
Exploration of Novel Synthetic Protocols for this compound
Beyond conventional electrophilic substitution and decarboxylation, other synthetic strategies for this compound have been developed. One notable process involves a two-step sequence. google.com This method first prepares a precursor, β-bromoethyl-tribromobenzene, through the bromination of a suitable starting material. In the second step, this precursor undergoes an elimination reaction, typically dehydrobromination using a base, to remove HBr and form the vinyl group, thus yielding the final this compound product. google.com This approach separates the aromatic bromination from the formation of the styrenic double bond, offering an alternative route to control the synthesis.
Polymerization and Copolymerization of Tribromostyrene
Homopolymerization Kinetics and Mechanisms of Tribromostyrene
The process of polymerizing this compound monomers to form a homopolymer, poly(this compound), has been a subject of scientific investigation. Understanding the kinetics of this reaction is fundamental to controlling the polymer's molecular weight and structure.
The free-radical polymerization of 2,4,5-tribromostyrene has been investigated to elucidate its reaction kinetics. acs.orgacs.org Foundational studies in this area have explored the fundamental parameters governing the polymerization process. acs.org Research conducted by Oishi et al. specifically delved into the radical polymerization of 2,4,5-tribromostyrene, providing insights into its homopolymerization behavior. acs.orgacs.org This type of polymerization is typically initiated by the thermal decomposition of an initiator molecule, creating free radicals that subsequently react with monomer units to propagate the polymer chain. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Copolymerization Dynamics with Comonomers
The copolymerization of 2,4,5-tribromostyrene (TBSt) with styrene (B11656) (St) has been studied to understand how these two monomers react together in a free-radical system. tandfonline.com These studies, often conducted in a toluene (B28343) solution with 2,2′-azobisisobutyronitrile (AIBN) as the initiator, provide critical data on the relative reactivities of the monomers. tandfonline.comresearchgate.net
Reactivity ratios are crucial parameters in copolymerization as they indicate the preference of a growing polymer chain radical to add a monomer of its own kind or the other comonomer. tandfonline.com In the 2,4,5-tribromostyrene-styrene system, the reactivity ratios have been determined experimentally. tandfonline.comresearchgate.net The value for TBSt (r₁) is greater than 1, while the value for St (r₂) is less than 1, indicating that the growing polymer chains with either a TBSt or a styrene radical end preferentially add a TBSt monomer.
Table 1: Reactivity Ratios for the 2,4,5-Tribromostyrene (M₁)/Styrene (M₂) System
| Monomer | Reactivity Ratio | Value |
|---|---|---|
| 2,4,5-Tribromostyrene (r₁) | r₁ | 1.035 ± 0.164 |
| Styrene (r₂) | r₂ | 0.150 ± 0.057 |
Source: Janović, Z., Tomašek, Lj., & Malavašič, T. (1996). tandfonline.com
Kinetic analysis of the copolymerization of 2,4,5-tribromostyrene and styrene reveals how the composition of the initial monomer mixture affects the speed of the reaction. tandfonline.com Research has shown that the initial rate of copolymerization (Rₚ) for this system demonstrates a linear increase as the proportion of 2,4,5-tribromostyrene in the monomer feed increases. tandfonline.comresearchgate.net This suggests that the this compound monomer is highly reactive in this copolymerization system.
The copolymerization of 2,4,5-tribromostyrene (TBSt) with acrylonitrile (B1666552) (AN) provides another route to functional polymers, combining the properties of both monomers. tandfonline.com Studies using 2,2′-azobisisobutyronitrile as a free radical initiator in a toluene solution have determined the reactivity ratios and kinetic behaviors for this system. tandfonline.comresearchgate.net
The reactivity ratio for TBSt (r₁) was found to be significantly greater than 1, while the ratio for AN (r₂) was much less than 1. tandfonline.com This indicates that the TBSt monomer is substantially more reactive than acrylonitrile in this copolymerization pair. tandfonline.comresearchgate.net The growing polymer chain, regardless of its terminal radical (TBSt• or AN•), will preferentially add a TBSt monomer.
Similar to the styrene system, the initial rate of copolymerization for the this compound-acrylonitrile system also increases linearly with a higher content of this compound in the monomer mixture. tandfonline.comresearchgate.net
Table 2: Reactivity Ratios for the 2,4,5-Tribromostyrene (M₁)/Acrylonitrile (M₂) System
| Monomer | Reactivity Ratio | Value |
|---|---|---|
| 2,4,5-Tribromostyrene (r₁) | r₁ | 2.445 ± 0.270 |
| Acrylonitrile (r₂) | r₂ | 0.133 ± 0.054 |
Source: Janović, Z., Tomašek, Lj., & Malavašič, T. (1996). tandfonline.com
Influence of Comonomer Content on Copolymerization Kinetics
This compound-Methyl Acrylate (B77674) Systems
The copolymerization of 2,4,5-tribromostyrene (M1) with methyl acrylate (M2) has been carried out in a toluene solution using 2,2'-azobisisobutyronitrile (AIBN) as a free radical initiator. tandfonline.com The reactivity ratios for this system were determined, providing a quantitative measure of how each monomer adds to the growing polymer chain. The findings indicate a strong preference for the addition of the this compound monomer. tandfonline.com As with other systems, both the initial copolymerization rate and the molecular weight of the resulting copolymers show a linear increase with a higher concentration of TBSt in the monomer feed. tandfonline.com
Table 1: Reactivity Ratios for this compound (M1) and Methyl Acrylate (M2) Copolymerization
| Monomer | Reactivity Ratio (r) |
| This compound (r1) | 7.4 ± 1.2 |
| Methyl Acrylate (r2) | 0.1 ± 1.4 |
| Data sourced from studies of copolymerization in a toluene solution at 60°C. tandfonline.com |
This compound-Methyl Methacrylate (B99206) Systems
Similar to the methyl acrylate system, the copolymerization of 2,4,5-tribromostyrene (M1) with methyl methacrylate (M2) was investigated in a toluene solution with AIBN as the initiator. tandfonline.com The calculated reactivity ratios reveal that the this compound radical prefers to add another this compound monomer over a methyl methacrylate monomer. tandfonline.com The initial rate of copolymerization increases as the content of TBSt in the monomer mixture rises. tandfonline.com
Table 2: Reactivity Ratios for this compound (M1) and Methyl Methacrylate (M2) Copolymerization
| Monomer | Reactivity Ratio (r) |
| This compound (r1) | 1.8 ± 0.2 |
| Methyl Methacrylate (r2) | 0.1 ± 0.2 |
| Data sourced from studies of copolymerization in a toluene solution at 60°C. tandfonline.com |
A direct correlation has been established between the this compound content in the monomer feed and the molecular weight of the resulting copolymers in the this compound-methyl methacrylate system. tandfonline.com Specifically, the molecular weight of the obtained copolymers increases linearly as the mole fraction of TBSt in the initial monomer mixture is increased. tandfonline.comtandfonline.com This relationship was observed in solution polymerization experiments carried out to low conversion. tandfonline.com
Table 3: Effect of this compound (TBSt) Mole Fraction in Feed on Copolymer Molecular Weight (Mw) in TBSt-MMA System
| Mole Fraction of TBSt in Feed (f1) | Mole Fraction of TBSt in Copolymer (F1) | Molecular Weight (Mw) x 10⁻³ |
| 0.19 | 0.53 | 14.8 |
| 0.32 | 0.68 | 17.5 |
| 0.47 | 0.76 | 21.3 |
| 0.68 | 0.85 | 26.1 |
| 0.82 | 0.91 | 30.5 |
| Data derived from copolymerization in toluene at 60°C. tandfonline.com Molecular weights were calculated as polystyrene equivalents. tandfonline.com |
Other Comonomer Systems
This compound is also copolymerized with other monomers. Investigations into its copolymerization with styrene and acrylonitrile have been conducted in toluene solution with AIBN as the initiator. tandfonline.com For the this compound/styrene system, the reactivity ratios were found to be r1 = 1.035 ± 0.164 (TBSt) and r2 = 0.150 ± 0.057 (St). tandfonline.com In the this compound/acrylonitrile system, the ratios were r1 = 2.445 ± 0.270 (TBSt) and r2 = 0.133 ± 0.054 (AN). tandfonline.comresearchgate.net Additionally, commercial flame retardants have been developed by copolymerizing di- and this compound to create products with specific bromine contents and molecular weights.
Polymerization Techniques for this compound-Based Polymers
Polymers based on brominated styrenes, including this compound, can be synthesized using a variety of standard polymerization methods. The choice of technique depends on the desired polymer characteristics and application. The primary methods employed include:
Solution Polymerization : This technique involves dissolving the monomer(s) and an initiator in a suitable inert solvent. tandfonline.comtandfonline.commgcub.ac.in Much of the kinetic data for this compound copolymerization was generated using this method, with toluene being a common solvent. tandfonline.comtandfonline.com
Bulk Polymerization : Also known as mass polymerization, this method involves the polymerization of the monomer without any solvent. mgcub.ac.ingoogle.com It can produce polymers with high purity and yield. mgcub.ac.in
Suspension Polymerization : In this method, the water-insoluble monomer is dispersed as fine droplets in an aqueous phase. mgcub.ac.ingoogle.com The polymerization occurs within these droplets, resulting in small polymer beads. mgcub.ac.inmt.com
Emulsion Polymerization : This technique involves dispersing the monomer in an aqueous medium with the help of a surfactant to form an emulsion. google.combeilstein-journals.org It is a widely used industrial process capable of producing high molecular weight polymers. mgcub.ac.infao.org
Cationic Polymerization : This method can be used for producing polymers from brominated alkenyl aromatic monomers like this compound. google.com It typically employs a Lewis acid catalyst in an organic solvent, such as a halohydrocarbon. google.com
Free radical polymerization, initiated by compounds like 2,2'-azobisisobutyronitrile (AIBN), is a common approach across several of these techniques, particularly for the kinetic studies of this compound copolymerization. tandfonline.comtandfonline.com
Suspension Polymerization Parameters
Microstructural Control in this compound Polymerization
The final properties of poly(this compound) are heavily influenced by its microstructure, specifically the arrangement of the polymer chains (stereochemistry) and the size of the polymer molecules (molecular weight).
The polymerization of vinyl monomers like this compound creates chiral centers along the polymer backbone. The stereochemical arrangement of the bulky tribromophenyl side groups is referred to as tacticity. There are three main types of tacticity:
Isotactic: All side groups are on the same side of the polymer chain.
Syndiotactic: Side groups alternate in a regular pattern on opposite sides of the chain.
Atactic: Side groups are arranged randomly along the chain.
The tacticity of a polymer has a profound impact on its physical properties, such as crystallinity and thermal stability. Stereoregular polymers (isotactic and syndiotactic) can pack into ordered crystalline structures, whereas atactic polymers are typically amorphous. researchgate.net
The tacticity of polymers is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR. nih.gov The chemical shifts of the carbon atoms in the polymer backbone and side groups are sensitive to the stereochemical environment, allowing for the quantification of different tactic sequences (e.g., triads, pentads). researchgate.net
Studies on the free-radical initiated polymerization of related monomers, such as poly(3-bromostyrene), have shown that the resulting polymer is atactic. researchgate.net Similarly, analysis of polystyrene produced by free-radical polymerization indicates it is almost atactic. researchgate.net Given that this compound polymerization by conventional free-radical methods follows a similar mechanism, it is expected that the resulting poly(this compound) is also predominantly atactic, with a random distribution of the tribromophenyl groups along the polymer chain. This lack of stereoregularity results in an amorphous polymer.
Control over the molecular weight (MW) and molecular weight distribution (MWD) is crucial for tailoring the processing characteristics and final properties of poly(this compound). In free-radical polymerization, the molecular weight is primarily controlled by the use of chain transfer agents (CTAs). rubbernews.com
A chain transfer agent is a molecule that can react with a growing polymer radical, terminating that chain and creating a new, smaller radical that can initiate the growth of a new polymer chain. rubbernews.com This process effectively lowers the average molecular weight of the resulting polymer. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). bonlab.info
Various compounds can act as chain transfer agents, with thiols (mercaptans) and certain hydrocarbons being common examples. rubbernews.com For styrenic polymerizations, α-methylstyrene dimer has been shown to be an effective chain transfer agent for controlling molecular weight. mdpi.com The amount of chain transfer agent added to the polymerization system allows for the regulation of the final polymer's molecular weight; a higher concentration of CTA results in a lower average molecular weight. mdpi.com
The molecular weight and MWD of polymers are typically characterized by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates polymer molecules based on their hydrodynamic volume in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. mdpi.com
Advanced Materials Science: Integration and Performance Enhancement
Design and Engineering of Tribromostyrene-Derived Flame Retardants
This compound (TBS) is a significant monomer used in the creation of brominated flame retardants (BFRs). Its derivatives, primarily poly(this compound), are utilized to impart fire resistance to a variety of polymers. The engineering of these flame retardants involves leveraging the inherent properties of the bromine atoms on the styrene (B11656) backbone to disrupt the combustion cycle. These materials can be designed for use as either additives, like poly(this compound), or as reactive components where this compound itself is copolymerized into the main polymer chain. mst.dkguidechem.comuclm.es
The flame retardant action of this compound derivatives is multifaceted, occurring in both the gas and condensed phases of a fire.
The primary mechanism by which this compound-based flame retardants operate is through interference with the radical chain reactions in the gas phase (the flame itself). mst.dknumberanalytics.com During combustion, polymers undergo thermal decomposition, releasing flammable gases. The heat generated causes the this compound molecule to break down, releasing bromine radicals (Br•). kmtindustrial.comresearchgate.net
These highly reactive bromine radicals act as scavengers, interfering with the combustion's chain reaction. They react with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, converting them into less reactive species and hydrogen bromide (HBr). mst.dkuclan.ac.ukcore.ac.uk The HBr can further participate in the flame-inhibition cycle, effectively quenching the flame by reducing the concentration of essential radicals needed to sustain combustion. uclan.ac.ukcore.ac.uk This process is a chemical quenching effect that disrupts the fire's self-sustaining cycle. kmtindustrial.com
The key reactions in the gas phase can be summarized as:
Decomposition: R-Br (Brominated FR) → R• + Br•
Radical Scavenging:
H• + Br• → HBr
OH• + Br• → HOBr
Flame Inhibition:
H• + HBr → H₂ + Br•
OH• + HBr → H₂O + Br•
In addition to their dominant role in the gas phase, this compound-based flame retardants can also exert influence in the condensed (solid) phase. researchgate.net As an aromatic brominated flame retardant, it can promote the formation of a carbonaceous char layer on the surface of the degrading polymer. core.ac.ukresearchgate.net
This char layer acts as a physical barrier with several protective functions:
It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition. numberanalytics.comresearchgate.net
It limits the diffusion of flammable volatile gases (fuel) from the polymer to the flame. core.ac.uk
It can prevent oxygen from reaching the polymer surface. kmtindustrial.com
| Phase | Mechanism | Description | Effect |
|---|---|---|---|
| Gas Phase | Radical Scavenging | Release of Br• radicals upon heating, which react with and neutralize high-energy H• and OH• radicals in the flame. mst.dkuclan.ac.ukcore.ac.uk | Interrupts the exothermic combustion chain reaction, chemically quenching the flame. kmtindustrial.com |
| Condensed Phase | Char Formation | Promotes the formation of a stable, carbonaceous char layer on the polymer's surface during decomposition. researchgate.netcore.ac.ukresearchgate.net | Creates a physical barrier that insulates the material and restricts the flow of fuel and heat. numberanalytics.comresearchgate.net |
The effectiveness of this compound-derived flame retardants can be significantly enhanced by using them in combination with synergistic co-additives, most notably antimony trioxide (Sb₂O₃). inchem.orgcrepim.com This halogen-antimony synergism is a well-established principle in flame retardancy.
The mechanism involves a chemical reaction in the condensed phase between the antimony trioxide and the hydrogen bromide (HBr) released by the decomposing this compound. This reaction forms antimony halides, such as antimony tribromide (SbBr₃), which are volatile. core.ac.ukinchem.org These antimony halide species are then released into the gas phase, where they act as highly efficient radical scavengers, even more effective than HBr alone. researchgate.net This catalytic cycle enhances the flame-inhibiting effect, allowing for a lower total amount of flame retardant to be used to achieve a specific level of fire safety. inchem.org
Condensed-Phase Char Formation Pathways
Reactive vs. Additive Integration Strategies in Polymer Matrices
This compound can be incorporated into polymers using two distinct strategies: reactive integration or additive blending. chemrj.org
Additive Integration: In this approach, poly(this compound) is used as an additive flame retardant. guidechem.com It is a pre-synthesized polymer that is physically mixed with the host polymer during processing, typically through melt blending. mdpi.com This is a common, economical, and straightforward method for imparting flame retardancy. chemrj.org However, because the flame retardant is not chemically bound to the polymer matrix, it can potentially leach out over time, a process known as "blooming." mst.dk
Reactive Integration: This strategy involves using the this compound monomer itself as a reactive component during the polymerization process. nih.gov It is copolymerized with other monomers to become an integral part of the polymer backbone. mst.dkchemrj.org This covalent bonding permanently locks the flame-retardant moiety into the polymer structure, preventing it from migrating or leaching out. mst.dk This "inherently flame retardant" approach often results in better retention of the polymer's original mechanical and physical properties. chemrj.orgecocenter.org However, the development of these novel copolymers can be more complex and expensive. inchem.org
Development of Polymers with Enhanced Functional Properties
The incorporation of this compound into polymer chains through copolymerization not only imparts flame retardancy but can also enhance other functional properties of the material. Research has shown that copolymerizing this compound (TBSt) with common monomers such as styrene (St), acrylonitrile (B1666552) (AN), methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA) leads to copolymers with significantly altered thermal characteristics. tandfonline.comtandfonline.com
A key finding is that the glass transition temperature (Tg) of the resulting copolymers increases markedly as the content of the rigid, bulky this compound unit in the polymer chain increases. tandfonline.comtandfonline.com This enhancement of Tg improves the thermal stability of the material at elevated temperatures. The copolymerization reactivity ratios, which describe how readily each monomer reacts to form a copolymer, have been determined for several systems, providing crucial data for designing these advanced polymers. tandfonline.comtandfonline.com
| Comonomer (M₂) | r₁ (TBSt) | r₂ (Comonomer) | Reference |
|---|---|---|---|
| Styrene (St) | 1.035 ± 0.164 | 0.150 ± 0.057 | tandfonline.com |
| Acrylonitrile (AN) | 2.445 ± 0.270 | 0.133 ± 0.054 | tandfonline.com |
| Methyl Acrylate (MA) | 7.4 ± 1.2 | 0.1 ± 1.4 | tandfonline.com |
| Methyl Methacrylate (MMA) | 1.8 ± 0.2 | 0.1 ± 0.2 | tandfonline.com |
Thermal Stability Enhancement in this compound Copolymers
The introduction of this compound into polymer chains significantly enhances their thermal stability, a critical attribute for high-performance materials used in demanding applications. ontosight.ai The high bromine content in TBS is key to this improvement. ontosight.ai During thermal degradation, the bromine atoms are released as radicals, which are highly effective at quenching the chemical reactions that propagate flames. ontosight.ai
Copolymerization of 2,4,5-tribromostyrene (TBSt) with monomers like styrene (St) and acrylonitrile (AN) has been shown to produce copolymers with notable thermal characteristics. While the resulting copolymers and TBSt-homopolymer exhibit thermal stabilities similar to that of polystyrene, their glass transition temperature (Tg) increases markedly with a higher this compound content. tandfonline.com This indicates that the bulky, bromine-containing units restrict chain mobility, leading to a more rigid and thermally stable material at elevated temperatures.
Research on the thermal decomposition of poly(para-substituted styrene)s has provided further insights. While polystyrene and its methylated and chlorinated derivatives show an increase in activation energy for decomposition with increasing conversion, poly(p-bromo styrene) (PBrS) exhibits a different behavior. scirp.org PBrS has a considerably higher activation energy for decomposition compared to polystyrene, but this activation energy decreases as the material degrades. scirp.org This suggests a distinct degradation mechanism for brominated polystyrenes. scirp.org
The mechanism of flame retardancy in halogenated polymers involves both condensed and vapor phase actions. In the vapor phase, the released bromine radicals interfere with the combustion reactions in the flame. researchgate.net In the condensed phase, the formation of a char layer can insulate the underlying material from heat and reduce the release of flammable gases. msb.se
The following table summarizes the impact of incorporating this compound on the thermal properties of copolymers based on various research findings.
| Copolymer System | Key Finding | Reference |
| This compound/Styrene | Increased glass transition temperature with higher TBS content. | tandfonline.com |
| This compound/Acrylonitrile | Increased glass transition temperature with higher TBS content. | tandfonline.com |
| Poly(p-bromo styrene) | Higher activation energy for decomposition compared to polystyrene. | scirp.org |
| Rubber-modified resins with dibromostyrene/tribromostyrene | Enhanced heat and burn resistance with high heat deflection temperatures. | google.com |
Electrical Conductivity Modulation in this compound-Containing Polymers
The incorporation of this compound can also modulate the electrical properties of polymers. While pristine conjugated polymers often have low electrical conductivity, this can be significantly increased through doping. sathyabama.ac.in Doping creates charge carriers (polarons and bipolarons) that can move along the polymer chain. ajuronline.org
Research on styrene-acrylonitrile copolymers grafted onto modified reduced graphene oxide has shown that the electrical conductivity can be significantly increased. mdpi.com While this study does not directly involve this compound, it highlights a strategy that could be applied to this compound-based systems to create materials with tailored electrical properties for applications like antistatic materials and conductive coatings. ajuronline.orgmdpi.com
The table below outlines the potential effects of this compound on the electrical properties of polymers, drawing parallels from related systems.
| Polymer System | Potential Effect of this compound | Related Research Finding | Reference |
| This compound Copolymers | Modulation of charge carrier density and mobility. | Doping of conjugated polymers increases conductivity by creating mobile charge carriers. | sathyabama.ac.inajuronline.org |
| This compound/Conductive Filler Nanocomposites | Influence on filler dispersion and conductive network formation. | In-situ polymerization of styrene-acrylonitrile with modified rGO leads to high electrical conductivity. | mdpi.com |
Application in Specific Polymer Systems (e.g., Polyamides, Polyurethanes, Epoxy Resins)
This compound and its derivatives are utilized as flame retardants in a variety of polymer systems, including polyamides, polyurethanes, and epoxy resins. inchem.org These polymers are widely used in electronics, construction, and automotive industries, where flame retardancy is a critical safety requirement. nih.gov
Polyamides: In polyamides, this compound can be incorporated as a comonomer or an additive to enhance their flame resistance. inchem.org Polyamides themselves have a moderate limiting oxygen index (LOI), but the addition of brominated flame retardants like poly(this compound) is often necessary to meet stringent fire safety standards. nih.gov Reactive polyamides can also be used to create polyurethane dispersions for coatings and adhesives, and to modify thermoset resins like epoxies. lubrizol.com
Polyurethanes: Polyurethanes, particularly foams, are highly flammable. Chlorophosphates are commonly used as flame retardants in polyurethanes. researchgate.net Brominated flame retardants, including those derived from this compound, can also be effective. The mechanism in phosphorus-containing flame retardants often involves the formation of phosphoric acid upon thermal decomposition, which promotes charring of the polymer. isola-group.com
Epoxy Resins: Epoxy resins are another class of polymers where flame retardancy is crucial, especially in applications like printed circuit boards and electronic components. googleapis.com this compound-based flame retardants can be reactively incorporated into the epoxy network or used as additives. inchem.org Polyamide-epoxy resins are also used to impart wet strength to paper products. taoka-chem.co.jp
The following table provides examples of the application of this compound and related flame retardants in specific polymer systems.
| Polymer System | Application of this compound/Related Compounds | Purpose | Reference |
| Polyamides | Incorporation of poly(this compound). | Flame Retardancy | inchem.org |
| Polyurethanes | Use of brominated and phosphorus-containing flame retardants. | Flame Retardancy | researchgate.net |
| Epoxy Resins | Use of poly(this compound) and other brominated flame retardants. | Flame Retardancy | inchem.org |
| Paper Products | Use of polyamide-epoxy resins. | Wet Strength | taoka-chem.co.jp |
Fabrication of Amphiphilic Copolymers and Structured Materials
Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and lamellae. mdpi.comrsc.org This self-assembly behavior is driven by the tendency of the different blocks to segregate into distinct domains to minimize their free energy. mdpi.com
This compound, being hydrophobic, can be used as a monomer to create the hydrophobic block in an amphiphilic copolymer. For example, a triblock copolymer of poly(acrylic acid)-b-poly(styrene)-b-poly(acrylic acid) (PAA-b-PS-b-PAA) is amphiphilic, with the PAA blocks being hydrophilic and the PS block being hydrophobic. rsc.org By replacing styrene with this compound, a similar amphiphilic structure with enhanced flame retardancy and thermal stability could be achieved.
The resulting structured materials have potential applications in various fields, including drug delivery, nanolithography, and the creation of functional nanobiosensors. mdpi.comnih.gov The ability to create patterned surfaces with nanoscale features through the directed self-assembly of block copolymers is a powerful tool for bottom-up nanofabrication. sigmaaldrich.com
The table below illustrates the principles of fabricating amphiphilic copolymers and structured materials, with potential for incorporating this compound.
| Fabrication Aspect | Description | Relevance to this compound | Reference |
| Synthesis Method | Controlled polymerization techniques like ATRP and RAFT. | Enables the synthesis of well-defined block copolymers containing a poly(this compound) block. | mdpi.com |
| Self-Assembly | Spontaneous formation of ordered nanostructures in solution or bulk. | The hydrophobic poly(this compound) block would drive the self-assembly process in conjunction with a hydrophilic block. | mdpi.comrsc.org |
| Resulting Structures | Micelles, vesicles, cylinders, lamellae, etc. | The specific morphology would depend on the block ratios and processing conditions. | rsc.org |
| Potential Applications | Drug delivery, nanolithography, functional surfaces. | The incorporation of this compound could add flame retardancy to these advanced materials. | mdpi.comnih.gov |
Nanocomposite Research with this compound Derivatives
Nanocomposites, which are materials composed of a polymer matrix with dispersed nanoscale fillers, have garnered significant research interest due to their potential for dramatic property enhancements at very low filler loadings. mdpi.com Graphene and its derivatives, such as graphene oxide (GO), are particularly promising nanofillers due to their exceptional mechanical, thermal, and electrical properties. mdpi.comresearchgate.net
The incorporation of this compound derivatives into nanocomposites can lead to multifunctional materials that combine the benefits of the nanofiller with the inherent properties of the brominated polymer, such as flame retardancy and thermal stability. For instance, a nanocomposite of a this compound-containing copolymer with graphene oxide could exhibit enhanced mechanical strength, improved thermal stability, and excellent flame retardancy. mdpi.com
The key to successful nanocomposite performance lies in achieving a good dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion between the two components. mdpi.com Various techniques can be employed to fabricate these nanocomposites, including solution blending, melt mixing, and in-situ polymerization. mdpi.com In-situ polymerization, where the monomer is polymerized in the presence of the nanofiller, can be particularly effective in achieving good dispersion and strong interfacial bonding. mdpi.com
Research has shown that the addition of graphene oxide to a polystyrene-co-acrylonitrile (SAN) matrix can significantly increase the glass transition temperature and thermal degradation temperature of the polymer. mdpi.com Similarly, the storage modulus of the SAN was also enhanced with the incorporation of GO. mdpi.com These findings suggest that incorporating this compound into such a nanocomposite system could lead to even greater improvements in thermal and mechanical properties, along with added flame retardancy.
The table below summarizes key aspects of nanocomposite research and the potential role of this compound derivatives.
| Nanocomposite Aspect | Description | Relevance of this compound Derivatives | Reference |
| Nanofiller | Graphene, graphene oxide, carbon nanotubes, etc. | Can be combined with a this compound-based matrix. | mdpi.comresearchgate.net |
| Fabrication Method | Solution blending, melt mixing, in-situ polymerization. | In-situ polymerization of this compound in the presence of nanofillers could create strong interfacial bonds. | mdpi.com |
| Property Enhancement | Improved mechanical, thermal, and electrical properties. | This compound derivatives would contribute enhanced thermal stability and flame retardancy. | mdpi.com |
| Key Challenge | Achieving good dispersion and interfacial adhesion of the nanofiller. | The chemical structure of the this compound copolymer can be tailored to improve compatibility with the nanofiller. | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of Tribromostyrene and Its Polymers
Spectroscopic Methodologies for Structural and Compositional Analysis
Spectroscopic techniques are indispensable for probing the molecular structure and composition of tribromostyrene and its polymers. These methods provide detailed information on atomic connectivity, functional groups, and stereochemical arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and stereochemistry of this compound and its polymers. leibniz-fmp.de Both ¹H and ¹³C NMR are utilized to analyze the arrangement of atoms and the stereochemical configuration of the polymer backbone. researchgate.netyoutube.com
In the analysis of poly(3-bromostyrene), a related compound, the 300 MHz ¹H-NMR spectrum provided insights into the polymer's stereochemistry, similar to analyses of other poly(vinyl heterocycles). researchgate.net The ¹³C-NMR spectrum of poly(3-bromostyrene) showed that some carbon resonances are sensitive to the polymer's stereochemistry, indicating that free-radical initiated polymerization results in an atactic polymer. researchgate.net For more complex systems, two-dimensional (2D) NMR techniques like COSY, TOCSY, HSQC, and HMBC are invaluable for assigning the complete proton and carbon spectra, which is crucial for understanding the microstructure of copolymers and terpolymers. iupac.orgipb.pt The stereochemical details derived from NMR, such as tacticity, are critical as they influence the polymer's physical and chemical properties. iupac.org
The chemical shifts and coupling constants observed in NMR spectra are fundamental to stereochemical assignment. wordpress.com For instance, in unsaturated compounds, the magnitude of the vicinal coupling constant (³J) can distinguish between cis (6–14 Hz) and trans (11–18 Hz) isomers. qd-latam.com This principle is extended to polymers where the multiplicity of signals in both ¹H and ¹³C NMR spectra reveals the stereochemical sequence distribution (e.g., dyads, triads, pentads), which describes the relative configurations of adjacent monomer units. researchgate.net While ¹H NMR can be complex, ¹³C NMR often offers better resolution for interpreting stereochemistry. researchgate.net Advanced NMR methods, including the Nuclear Overhauser Effect (NOE), provide through-space correlation data, which is essential for determining the three-dimensional structure and relative stereochemistry of complex molecules. wordpress.comchemrxiv.org
Table 1: Key NMR Techniques for Stereochemical Elucidation
| NMR Technique | Information Provided | Application to (Poly)this compound |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. Signal multiplicity can indicate stereochemical arrangements (tacticity). researchgate.netyoutube.com | Determination of monomer structure and polymer tacticity (atactic, syndiotactic, isotactic). |
| ¹³C NMR | Reveals the chemical environment of carbon atoms. Sensitive to polymer stereochemistry, providing data on tacticity. researchgate.netyoutube.com | Complements ¹H NMR for a more detailed analysis of polymer microstructure. |
| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Establishes correlations between nuclei (H-H, C-H), enabling unambiguous assignment of complex spectra. iupac.orgipb.pt | Detailed structural analysis of copolymers containing this compound, and confirmation of monomer connectivity in homopolymers. |
| NOE Spectroscopy | Detects through-space interactions between nuclei, providing information on spatial proximity and three-dimensional structure. wordpress.com | Elucidation of the preferred conformation and relative stereochemistry of the polymer chain. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Polymer Identification and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for the identification of polymers and for monitoring the progress of polymerization reactions. intertek.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated which serves as a unique "fingerprint" of the material's molecular structure and the chemical bonds present.
For polymers like poly(this compound), FTIR is used for quality control by comparing the spectrum of a sample to that of a reference material. intertek.com Any discrepancies can indicate contamination or degradation. jordilabs.com The technique is sensitive to the presence of functional groups, making it ideal for identifying the polymer type. jordilabs.com For instance, the presence of specific absorption bands can confirm the incorporation of the this compound monomer into a polymer chain. This method has been used to identify poly(this compound) in various samples, including environmental microplastics. scispace.comresearcher.lifescispace.com
FTIR is also a valuable tool for monitoring polymerization reactions in real-time. researchgate.net By tracking the disappearance of characteristic monomer peaks and the appearance of polymer peaks, the reaction kinetics can be followed. For example, in the polymerization of styrene (B11656), the decrease in the signal from the carbon-carbon double bond (around 1630-1640 cm⁻¹) and the emergence of bands associated with the polystyrene backbone (around 1600 cm⁻¹, 760 cm⁻¹, and 1455 cm⁻¹) can be observed. researchgate.net This in-line monitoring allows for precise control over the polymerization process. reutlingen-university.de
Table 2: Characteristic FTIR Absorption Regions for Polystyrene Derivatives
| Wavenumber Range (cm⁻¹) | Vibration Type | Significance for (Poly)this compound Analysis |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the styrene aromatic ring. |
| 2950-2850 | Aliphatic C-H Stretch | Corresponds to the polymer backbone. |
| ~1600, ~1490, ~1450 | Aromatic C=C Ring Stretch | Confirms the integrity of the aromatic ring in the polymer. |
| Below 900 | C-H Out-of-Plane Bending | Substitution pattern on the benzene (B151609) ring can be inferred. |
| Variable (typically < 800) | C-Br Stretch | Characteristic of the bromine substituents on the aromatic ring. |
Note: Specific peak positions can vary slightly based on the exact substitution pattern and physical state of the sample.
Electron Spin Resonance (ESR) Spectroscopy in Polymer Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for studying materials with unpaired electrons. In the context of this compound, ESR is particularly useful for investigating the mechanisms of free-radical polymerization. It can detect and identify the transient radical species that are formed during initiation and propagation steps. This information is crucial for understanding the kinetics and controlling the polymerization process. Furthermore, ESR can be employed to study the degradation of poly(this compound), as radical intermediates are often involved in thermal and photochemical decomposition pathways.
Mass Spectrometry (MS) Techniques for Volatile Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally effective method for separating, identifying, and quantifying volatile and semi-volatile organic compounds. cdc.govresearchgate.net This is particularly relevant for the analysis of this compound monomer and any volatile byproducts or degradation products from poly(this compound). amazonaws.com
In the analysis of brominated flame retardants in polymers, pyrolysis GC-MS is a common technique. shimadzu.com The polymer is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. This can provide information about the composition of the polymer and the presence of additives. For instance, the analysis of TBBPA in polystyrene has been demonstrated using this method. shimadzu.com
Direct mass spectrometric techniques, such as Direct Insertion Probe (DIP)-MS, allow for the rapid analysis of solid polymer samples with minimal preparation. acs.orgacs.orgnih.gov This has been used for the identification and quantification of brominated flame retardants in polymers like high-impact polystyrene (HIPS) and acrylonitrile (B1666552) butadiene styrene (ABS). acs.orgacs.org The technique can detect the flame retardant molecules themselves, as well as their decomposition products, providing insights into their behavior during thermal stress. acs.org
Table 3: Mass Spectrometry Techniques for this compound Analysis
| Technique | Sample Type | Information Obtained |
|---|---|---|
| GC-MS | Volatile liquids, solutions, or extracts | Identification and quantification of this compound monomer, residual solvents, and volatile impurities or degradation products. cdc.govamazonaws.commaxapress.com |
| Pyrolysis-GC-MS | Solid polymers (e.g., poly(this compound)) | Structural characterization of the polymer through analysis of its thermal decomposition products. shimadzu.com |
| DIP-MS | Solid polymers | Rapid screening and identification of poly(this compound) and other brominated additives directly from the polymer matrix. acs.orgacs.org |
Advanced Raman Spectroscopy Applications
Raman spectroscopy is a light-scattering technique that provides information about vibrational modes in a molecule. It is complementary to FTIR spectroscopy, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. thermofisher.com For polymers, Raman spectroscopy is particularly sensitive to the carbon backbone and can be used to characterize polymer structure and morphology.
Advanced Raman spectroscopy applications, such as Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS), offer significantly enhanced sensitivity, allowing for the analysis of trace amounts of material and providing high spatial resolution. These techniques could be applied to study the distribution of poly(this compound) in polymer blends or on surfaces. Additionally, Raman microscopy can be used to create chemical maps of heterogeneous samples, visualizing the spatial distribution of different components.
Thermal Analysis Techniques for Polymer Performance Evaluation
Thermal analysis techniques are essential for evaluating the performance of polymers, especially flame-retardant polymers like poly(this compound), under thermal stress. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability of polymers. google.com TGA measures the change in mass of a sample as it is heated at a controlled rate. core.ac.uk For poly(this compound) and other brominated polystyrenes, TGA is used to determine the onset temperature of decomposition, which is a critical measure of its thermal stability. google.comgoogle.com A higher decomposition temperature indicates better thermal stability. For example, some brominated styrenic polymers are desired to have a 1% weight loss temperature of 340°C or higher. google.com TGA can also be used to study the kinetics of thermal degradation. scirp.org
Differential Scanning Calorimetry (DSC) is another important thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. core.ac.uk DSC is used to determine the glass transition temperature (Tg) of polymers, which is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(2,4,6-tribromostyrene) is reported to be around 195°C. scipoly.com DSC can also be used to study melting and crystallization behavior in semi-crystalline polymers, as well as curing reactions in thermosets. core.ac.uk
Table 4: Key Thermal Properties of Poly(this compound) and Their Measurement
| Property | Analytical Technique | Typical Value/Observation for Poly(this compound) | Significance |
|---|---|---|---|
| Thermal Stability (Decomposition Temperature) | Thermogravimetric Analysis (TGA) | High onset of decomposition, with a 1% weight loss temperature often targeted to be above 340°C. google.com | Indicates the polymer's ability to withstand high processing and operating temperatures without degrading. google.com |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Approximately 195°C for poly(2,4,6-tribromostyrene). scipoly.com | Defines the upper temperature limit for the structural use of the polymer in its rigid state. |
| Heat of Decomposition | Differential Scanning Calorimetry (DSC) | Exothermic or endothermic peaks associated with degradation processes. | Provides information on the energetics of the decomposition reactions. |
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers, including poly(this compound). hu-berlin.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions such as the glass transition temperature (Tg). hu-berlin.denih.gov
The glass transition is a critical characteristic of amorphous polymers, representing the temperature range over which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For polymers with low degrees of polymerization, the glass transition temperature can be influenced by the chain ends. hitachi-hightech.com However, for high molecular weight polymers, the Tg is largely independent of molecular weight. hitachi-hightech.com
In a typical DSC experiment, a small sample of the polymer, often around 10 mg, is heated at a controlled rate, commonly 10°C/min. hu-berlin.dehitachi-hightech.com The resulting DSC thermogram plots heat flow against temperature, with transitions appearing as steps or peaks in the curve. The glass transition is observed as a step-like change in the heat capacity. hu-berlin.de While purely amorphous polymers show only a glass transition, semi-crystalline polymers will also exhibit a melting endotherm at higher temperatures. hu-berlin.de
DSC is not only used for determining transition temperatures but also for studying the kinetics of polymerization. researchgate.net The heat released during the reaction is proportional to the extent of monomer conversion, allowing for the study of reaction rates under different conditions. researchgate.net
Table 1: Illustrative DSC Data for Polystyrene Standards of Varying Molecular Weights
| Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) | Glass Transition Temperature (Tg) (°C) |
| 2,500 | 2,400 | 1.04 | 55.2 |
| 5,000 | 4,800 | 1.04 | 74.1 |
| 10,200 | 9,800 | 1.04 | 90.3 |
| 28,500 | 27,600 | 1.03 | 100.8 |
| 50,500 | 49,000 | 1.03 | 103.5 |
| 96,000 | 93,200 | 1.03 | 104.7 |
Note: This table is based on data for polystyrene and serves as an illustrative example of the type of data obtained from DSC analysis. Actual values for poly(this compound) would require specific experimental determination.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Material Content
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a crucial tool for determining the thermal stability and decomposition behavior of materials like poly(this compound). nih.gov TGA can also be used to determine the composition of materials, including the amount of residual solvent, additives, or filler content. nih.gov
During a TGA experiment, a sample is heated in a furnace, and its mass is continuously recorded. The resulting TGA curve plots mass loss versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and can help to identify individual decomposition steps. scirp.org The thermal decomposition of polymers is a complex process involving numerous reactions. nih.gov
Kinetic analysis of TGA data can provide valuable information about the decomposition mechanism and allow for the prediction of a material's service life. nih.gov Isoconversional methods, such as those developed by Flynn-Wall-Ozawa, Kissinger, and Friedman, are often employed to determine kinetic parameters like the activation energy of decomposition from a series of TGA experiments conducted at different heating rates. scirp.orgmdpi.com These methods analyze the temperature at which a specific degree of conversion (mass loss) is reached at various heating rates. mdpi.com
For many polymers, thermal degradation occurs in distinct stages. For instance, some polymers may show good thermal stability up to 300°C, followed by one or more stages of mass loss at higher temperatures. mdpi.com The atmosphere in which the analysis is conducted (e.g., nitrogen or air) significantly impacts the decomposition process. nih.gov
Table 2: Illustrative TGA Decomposition Data for Polystyrene Derivatives
| Polymer | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) |
| Polystyrene (PS) | 10 | 420 |
| Poly(p-methyl styrene) (PMS) | 10 | 415 |
| Poly(p-chloro styrene) (PClS) | 10 | 405 |
| Poly(p-bromo styrene) (PBrS) | 10 | 390 |
Note: This table provides an illustrative example based on data for para-substituted polystyrenes. The actual decomposition temperatures for poly(this compound) would need to be determined experimentally.
Dynamic Mechanical Thermal Analysis (DMTA) for Rheological Properties
Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a versatile technique for characterizing the mechanical and viscoelastic properties of polymeric materials as a function of temperature, time, and frequency. fraunhofer.deptgeindhoven.nl It provides a direct link between the chemical structure of a material and its mechanical behavior. sealseastern.com
In a DMTA experiment, a small, oscillating stress or strain is applied to a sample, and the resulting strain or stress is measured. azom.com From this, the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (δ) are determined. azom.com The storage modulus represents the elastic response of the material (its ability to store energy), while the loss modulus represents the viscous response (its ability to dissipate energy as heat). azom.com Tan delta, the ratio of the loss modulus to the storage modulus, is a measure of the material's damping capacity. azom.com
DMTA is highly sensitive to thermal transitions in polymers. The glass transition temperature (Tg) is typically observed as a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta. azom.comthermofisher.com Other transitions, such as secondary relaxations or melting, can also be detected. fraunhofer.de The technique is applicable to a wide range of materials, including solids, melts, and even solutions. fraunhofer.de
By conducting tests at various frequencies and temperatures, a "master curve" can be constructed using the principle of time-temperature superposition. fraunhofer.de This allows for the prediction of material behavior over a broader range of frequencies or times than can be practically measured. fraunhofer.de DMTA is also used to study processes like curing, crystallization, and degradation. fraunhofer.de
Table 3: Illustrative DMTA Parameters
| Parameter | Description | Typical Application |
| Storage Modulus (G' or E') | Represents the elastic behavior and stiffness of the material. azom.com | Determining the load-bearing capacity and rigidity of a polymer. |
| Loss Modulus (G'' or E'') | Represents the viscous behavior and energy dissipation of the material. azom.com | Assessing the damping properties and heat buildup in a polymer under cyclic loading. |
| Tan Delta (δ) | The ratio of loss modulus to storage modulus (G''/G' or E''/E'). azom.com | Identifying the glass transition temperature and other relaxation processes. |
| Glass Transition Temp. (Tg) | The temperature at which the material transitions from a glassy to a rubbery state. ptgeindhoven.nl | Defining the upper service temperature for rigid applications. |
Chromatographic Techniques for Molecular Architecture Determination
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a specific type of size-exclusion chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). researchgate.netwikipedia.org The technique separates molecules based on their effective size, or hydrodynamic volume, in solution. wikipedia.org
In a GPC system, a dissolved polymer sample is injected into a continuously flowing solvent stream (the mobile phase) that passes through a column packed with porous gel particles (the stationary phase). researchgate.net Larger polymer molecules, which cannot enter the pores of the gel, travel a shorter path and elute from the column more quickly. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. oecd.org
The output from the GPC is a chromatogram that shows the detector response as a function of elution volume or time. To convert this to a molecular weight distribution, the system must be calibrated using polymer standards of known molecular weight and narrow molecular weight distribution, such as polystyrene standards. wikipedia.orgoecd.org
From the GPC data, several important molecular weight averages can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Z-average molecular weight (Mz): An even higher-order average that is more sensitive to the presence of very high molecular weight species. researchgate.net
The ratio of Mw to Mn is known as the polydispersity index (PDI) or dispersity (Đ), which provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while synthetic polymers typically have PDI values greater than 1. researchgate.net These molecular weight parameters are crucial as they significantly influence the physical and mechanical properties of the polymer, such as tensile strength, viscosity, and toughness. researchgate.net
Table 4: Common GPC Parameters and Their Significance
| Parameter | Symbol | Description | Significance |
| Number-Average Molecular Weight | Mn | The statistical average molecular weight of all the polymer chains in the sample. | Influences properties like osmotic pressure and end-group analysis results. |
| Weight-Average Molecular Weight | Mw | An average molecular weight where the contribution of each chain is weighted by its mass. | Relates to properties such as light scattering, melt viscosity, and mechanical strength. researchgate.net |
| Polydispersity Index (Dispersity) | PDI or Đ | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net | A measure of the heterogeneity of the polymer chains; affects processing and end-use properties. researchgate.net |
Microscopic and Imaging Techniques for Morphological Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. minia.edu.eg In SEM, a focused beam of high-energy electrons is scanned across the surface of the specimen. minia.edu.eg The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are primarily used to create a three-dimensional-like image of the surface. minia.edu.egresearchgate.net The resolution of an SEM can be on the order of nanometers. mpg.de For polymeric samples, which are typically non-conductive, a thin conductive coating, such as gold, is often applied to prevent charge buildup. mpg.demdpi.com SEM is invaluable for examining the surface features, fracture surfaces, and the morphology of polymer blends and composites. researchgate.netresearchgate.net For instance, it can reveal the shape and size of dispersed phases in a polymer matrix or the structure of porous membranes. mdpi.comresearchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of imaging down to the atomic scale. nottingham.ac.uknanoscience.com In TEM, a broad beam of electrons is transmitted through an ultra-thin specimen (typically less than 100 nm thick). nanoscience.com The electrons that pass through the sample are focused by a series of electromagnetic lenses to form an image on a detector. nanoscience.com The contrast in the image is generated by differences in electron scattering, which depend on the local thickness, density, and atomic number of the material. nottingham.ac.uk TEM can provide detailed information about the internal structure of materials, such as the size, shape, and distribution of nanoparticles within a polymer matrix, or the lamellar structure of semi-crystalline polymers. kpi.uajordilabs.com Sample preparation for TEM is more complex than for SEM, often requiring techniques like ultramicrotomy to create sufficiently thin sections. kpi.ua
Table 5: Comparison of SEM and TEM
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Scans a focused electron beam over the sample surface, detecting scattered electrons. minia.edu.eg | Passes a broad electron beam through an ultra-thin sample to form an image. nanoscience.com |
| Image Formation | Provides a 3D-like image of the surface topography. mpg.de | Creates a 2D projection of the internal structure of the sample. nottingham.ac.uk |
| Resolution | Typically in the range of 0.7 to 5 nanometers. mpg.de | Can achieve resolution down to the atomic scale (~0.19 nm). nottingham.ac.uk |
| Sample Thickness | Can accommodate bulk samples. | Requires ultra-thin specimens (typically <100 nm). nanoscience.com |
| Primary Information | Surface morphology, topography, and composition. mpg.de | Internal microstructure, crystallography, and elemental composition. jordilabs.com |
| Typical Application | Examining fracture surfaces, particle morphology, and surface defects. researchgate.net | Visualizing nanoparticles, crystal lattices, and internal defects. kpi.ua |
Atomic Force Microscopy (AFM) for Surface and Microphase Separation Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique invaluable for characterizing the surface of polymeric materials at the nanoscale. researchgate.netresearchgate.net Unlike techniques that rely on electron beams, AFM can image non-conducting polymer surfaces without specialized coatings or staining, providing detailed three-dimensional topographic information. researchgate.net For polymers derived from this compound, particularly in the form of block copolymers, AFM is instrumental in visualizing surface morphology and microphase separation. nih.gov
In the analysis of block copolymers, AFM, especially in tapping mode, can distinguish between different polymer blocks based on their mechanical properties. nih.gov The microscope's oscillating cantilever interacts with the surface, and changes in amplitude and phase are recorded. The phase image is particularly sensitive to variations in material properties like hardness and adhesion, allowing for clear differentiation between the hard, glassy domains of a polystyrene-type block and the softer domains of another block. nih.govrsc.org For instance, in studies of triblock copolymers with polystyrene blocks, AFM phase images reveal distinct microphase-separated structures where bright areas may correspond to the hard hydrophobic domains and dark areas to the softer ionic phase domains. rsc.org The size, shape, and arrangement of these domains (e.g., spheres, cylinders, or lamellae) can be meticulously characterized. nih.gov
The morphology observed is influenced by factors such as the volume ratio of the polymer blocks, their molecular weight, and the conditions used for sample preparation, like the casting solvent and subsequent annealing processes. nih.govmdpi.com For example, thermal or solvent annealing can induce or enhance phase separation, transforming a relatively featureless surface into a well-defined structure with domains of a specific size. mdpi.com This ability to visualize and quantify the nanostructure is crucial for understanding how the incorporation of this compound units into a copolymer architecture affects its solid-state organization.
Table 1: Representative AFM Findings in Block Copolymer Systems This table summarizes typical findings from AFM studies on block copolymers, analogous to what would be expected for this compound-containing systems.
| Polymer System | AFM Mode | Key Findings | Reference(s) |
| Poly(3-hexylthiophene)-block-polystyrene (P3HT-b-PS) | Tapping Mode | After thermal annealing, a clear phase-separated structure appeared with a domain size of approximately 150 nm. | mdpi.com |
| BAB Triblock Copolymers (Polystyrene B blocks) | Tapping Mode | Phase images showed clear microphase separation; the size of the hydrophobic phase domain increased with the polystyrene block content. | rsc.org |
| PMMA-PBA Diblock Copolymers | Tapping Mode | Observed ordered microphase-separated domains including parallel lamellae, hexagonally packed perforated lamellae, and parallel cylinders. | acs.org |
| Polystyrene-b-poly(2-vinylpyridine) | Not specified | The morphology of the microphase-separated block copolymer was successfully observed. | utwente.nl |
In-Situ and In-Operando Analytical Approaches
In recent years, analytical chemistry has moved towards in-situ (in the original place) and in-operando (in working conditions) characterization to understand dynamic processes in real time. rsc.org These approaches are exceptionally powerful for studying polymerization reactions and material behavior under operational stress, providing mechanistic insights that are unattainable through conventional pre- and post-analysis. bham.ac.ukacs.org
For the study of this compound and its polymers, these methods offer several potential applications:
Monitoring Polymerization: Techniques like in-situ FTIR or Raman spectroscopy could be integrated into a polymerization reactor to track the conversion of the this compound monomer into poly(this compound). This would involve monitoring the disappearance of characteristic vibrational bands of the monomer's vinyl group and the appearance of bands associated with the polymer backbone in real-time.
Studying Thermal Degradation: A combined system using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Mass Spectrometry (MS) could be used for an operando analysis of the pyrolysis of poly(this compound). rsc.org Such a setup would allow for the simultaneous identification of changes in the polymer's chemical structure via DRIFTS and the evolved gas species via MS as the material is heated, providing a detailed understanding of its thermal decomposition pathways. rsc.org
Electrochemical Behavior: For applications involving brominated polymers in electrochemical systems, such as batteries or sensors, operando techniques are crucial. bham.ac.uk For example, operando Raman spectroscopy or spectroscopic ellipsometry could be used to observe chemical and structural changes at an electrode coated with a this compound-based polymer during charge-discharge cycles, revealing interactions with electrolyte components like bromide and polybromide ions. bham.ac.ukresearchgate.net
These advanced analytical strategies provide a continuous stream of data that maps the evolution of a system, enabling a deeper understanding of reaction kinetics, intermediate species, and degradation mechanisms. rsc.orgacs.org
Theoretical and Computational Chemistry Studies of Tribromostyrene Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of tribromostyrene. rsdjournal.org Density Functional Theory (DFT) is a particularly prominent method used for these investigations, offering a balance between computational cost and accuracy for systems of this size. pcbiochemres.comcoe.edu These calculations determine the electronic structure, which governs the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions. wikipedia.org
The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which yields its wavefunction and energy. wikipedia.org From the wavefunction, various electronic properties can be derived. For this compound, key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the distribution of atomic charges.
HOMO and LUMO Analysis: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the bromine atoms and the vinyl group's double bond, indicating sites susceptible to electrophilic attack.
Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy structure. pcbiochemres.com This optimized geometry is the basis for all other electronic property calculations.
Computational studies on related brominated styrenes, such as 3,5-dibromostyrene, have utilized DFT to predict reactivity in cross-coupling reactions. For instance, DFT calculations can predict the activation energy barriers for different reaction pathways, helping to understand regioselectivity. Similar computational approaches for this compound provide valuable predictions of its electronic behavior.
Table 1: Key Electronic Properties of this compound Investigated by Quantum Chemical Calculations
| Property | Significance | Typical Computational Method |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D structure and bond parameters. | DFT (e.g., B3LYP functional) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic excitation energy. | DFT, Time-Dependent DFT (TD-DFT) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | NBO analysis on a DFT-optimized structure |
Polymerization Kinetics Modeling and Simulation
Modeling and simulation are essential for understanding and optimizing the polymerization of this compound. mdpi.com These computational tools allow for the prediction of reaction rates, polymer molecular weight distribution, and the influence of various process parameters on the final product. scielo.br The polymerization of this compound, often a free-radical polymerization, can be described by a set of differential equations representing the elementary reaction steps: initiation, propagation, chain transfer, and termination. cmu.edu
Kinetic modeling of this compound copolymerization, for instance with styrene (B11656) or other monomers, is crucial for developing materials with specific properties, such as flame retardancy. dntb.gov.uafsb.hr The simulation of these processes involves numerically solving the model equations to track the concentration of monomers, radicals, and polymer chains of different lengths over time. cmu.edu
The core components of a polymerization kinetics model include:
Kinetic Scheme: A detailed list of all elementary reactions involved in the polymerization process. mdpi.com
Rate Constants: The specific rate coefficients for each elementary reaction (initiation, propagation, termination). These are often estimated from experimental data or theoretical calculations.
Mass and Energy Balances: Equations that describe the changes in concentration and temperature within the reactor system. scielo.br
Simulations based on these models can predict key characteristics of the resulting poly(this compound).
| Reactor Model | Defines the reactor type (e.g., batch, continuous stirred-tank reactor) and conditions (temperature, pressure). austinpublishinggroup.com | Polydispersity Index (PDI) | Uniformity of polymer chains |
Computer simulations can effectively model the experimental conditions, such as the reversible activation-deactivation of growing chains in controlled radical polymerizations. cmu.edu This allows for the determination of activation and deactivation rate constants, providing a deeper mechanistic understanding of the polymerization process. cmu.edu
Mechanistic Pathways of Reactions: Computational Approaches
Computational chemistry offers powerful methods for elucidating the detailed mechanistic pathways of chemical reactions involving this compound, from its synthesis to its participation in further transformations. yale.edu By mapping the potential energy surface of a reaction, computational approaches can identify transition states, intermediates, and the energy barriers connecting them. frontiersin.orgrsc.org
A notable example is the synthesis of 1,2,2-tribromostyrene through the bromodecarboxylation of propiolic acids. acs.orgnih.gov Experimental studies proposed a likely reaction pathway, and computational studies, likely using DFT, were performed to support this proposed mechanism. acs.orgnih.gov Such studies can calculate the energies of proposed intermediates and transition states, confirming the energetic feasibility of a particular pathway over alternatives. frontiersin.org
The computational investigation of a reaction mechanism typically involves several key steps:
Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.
Transition State (TS) Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction step. frontiersin.org
Frequency Calculation: This is performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. frontiersin.org
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), verifying that the correct TS has been found.
This approach has been widely applied to understand various organic reaction mechanisms, including substitution, elimination, and cycloaddition reactions. coe.eduscripps.edu For this compound, this could involve studying its formation via dehydrobromination or its participation in metal-catalyzed cross-coupling reactions.
Table 3: Computational Investigation of a Reaction Mechanism: Synthesis of 1,2,2-Tribromostyrene
| Reaction Step (Hypothetical) | Computational Task | Information Gained |
|---|---|---|
| Formation of Acyl Hypobromite | Geometry optimization of reactants and intermediate. | Stability and structure of the key intermediate. nih.gov |
| Homolytic O-Br Cleavage | Transition state search for bond cleavage. | Activation energy for the formation of the acyloxy radical. nih.gov |
| Decarboxylation | Transition state search for CO2 elimination. | Energy barrier for the formation of the vinyl radical. nih.gov |
| Radical Recombination/Abstraction | Calculation of reaction pathways for radical trapping. | Energetic preference for the formation of the final product over side reactions. nih.gov |
By comparing the calculated energy barriers for different potential pathways, computational chemistry can provide strong evidence for the most likely reaction mechanism, offering insights that guide experimental work and the development of new synthetic methods. frontiersin.org
Environmental Research on Tribromostyrene Derivatives
Environmental Persistence and Degradation Pathways of Brominated Polymers
Brominated polymers, including those synthesized from tribromostyrene, are designed for persistence to ensure long-term flame retardant efficacy. scispace.com However, their long-term behavior in the environment is a subject of ongoing research. scispace.com Concerns have been raised about the environmental persistence and potential for bioaccumulation of brominated compounds. mcgill.camdpi.com
Studies on polymeric flame retardants (PolyFRs), such as brominated polystyrene, provide insights into the environmental fate of these materials. While their high molecular weight is intended to limit bioavailability, degradation can occur under environmental stressors. scispace.comschmidtocean.org Exposure to ultraviolet (UV) radiation and heat are significant factors in the degradation of these polymers. scispace.commdpi.com
Research on a commercial polymeric brominated flame retardant, "Polymeric FR," a brominated polystyrene/polybutadiene block copolymer, has shown that it degrades under both UV and heat exposure. mdpi.comfrontiersin.org UV irradiation, in particular, has been found to be a key factor in altering the structure of brominated flame retardants. unep.org One study demonstrated that UV irradiation of a polymeric BFR yielded 75 different degradation products, whereas thermal degradation resulted in significantly fewer. mdpi.comfrontiersin.org Among the identified degradation products was 2,4,6-tribromo-3-hydroxybenzoic acid. mdpi.com Another study on the photodegradation of a polymeric flame retardant in polystyrene (PS) foam showed that degradation primarily occurs at the surface, with UV radiation penetrating less than 2000 μm into the foam. acs.org
The degradation process can lead to the formation of smaller, more mobile molecules that may have different environmental effects compared to the parent polymer. scispace.comfrontiersin.org While some studies suggest that the degradation products of certain polymeric FRs exhibit low acute toxicity to aquatic organisms, concerns about potential chronic toxicity remain. schmidtocean.orgfrontiersin.orgeuropean-bioplastics.org The degradation pathways can involve changes in the polymer's main chain and the abstraction of bromine-containing fragments. unep.org
The following table summarizes findings on the degradation of a polymeric brominated flame retardant under different conditions.
| Degradation Condition | Observation | Reference |
| UV Irradiation | Yielded 75 different degradation products. | mdpi.comfrontiersin.org |
| Heat Exposure (60°C) | Resulted in significantly fewer degradation products compared to UV. | mdpi.comfrontiersin.org |
| UV and Freeze-Thaw | Synergistic effects led to embrittlement, oxidation, and particle fragmentation on the polystyrene surface. | mcgill.ca |
| Photodegradation in PS Foam | Degradation primarily at the surface (<2000 μm penetration); minimal loss of bromine from the foam. | acs.org |
Material Leaching and Environmental Release Mechanisms
The release of this compound and its derivatives from consumer and industrial products is a primary pathway for their entry into the environment. As additive flame retardants, they are physically mixed with the polymer rather than chemically bonded, which makes them more prone to leaching. unep.orgdntb.gov.ua This leaching can occur throughout the product's lifecycle, from manufacturing and use to disposal. dntb.gov.ua
Environmental factors significantly influence the leaching rate of brominated additives from plastics. Studies on extruded polystyrene (XPS) microplastics have shown that increased temperature and higher concentrations of dissolved organic matter in seawater enhance the release of additives by increasing their solubility and the flexibility of the polymer matrix. chromatographyonline.com Conversely, increased salinity was found to negatively affect the leaching rate, likely due to reduced solubility and diffusion from the microplastics. chromatographyonline.com The pH of the surrounding water, within a range of 7 to 8, was found to have a minor effect on the leaching of additives from XPS-MPs. chromatographyonline.com
One study investigating the leaching of a polymeric brominated flame retardant ("Polymeric FR") found that bromine concentration in the surrounding water increased significantly under UV irradiation. frontiersin.org Long-term heat exposure also led to the leaching of bromine, although to a lesser extent than UV exposure. frontiersin.org It was observed that almost 1% of the carbon from the "Polymeric FR" could leach into a solvent over a period of 6 hours to 9 days under natural sunlight. frontiersin.org However, it is suggested that this leaching is likely reduced in real-world applications where the flame retardant is shielded by the polystyrene matrix. frontiersin.org
The table below details the influence of various environmental factors on the leaching of additives from polystyrene.
| Factor | Effect on Leaching | Mechanism | Reference |
| Increased Temperature | Enhanced release | Increases polymer flexibility and additive solubility. | chromatographyonline.com |
| Dissolved Organic Matter | Enhanced release | Increases additive solubility. | chromatographyonline.com |
| Salinity | Decreased release | Reduces additive solubility and diffusion from microplastics. | chromatographyonline.com |
| pH (7-8) | Minor effect | - | chromatographyonline.com |
| UV Radiation | Increased release | Causes degradation of the polymer matrix. | frontiersin.org |
Microplastic Formation and Distribution Studies of this compound-Containing Polymers
The fragmentation of larger plastic items containing this compound into microplastics is a significant environmental concern. Weathering processes, including UV radiation and mechanical abrasion, are the primary drivers of this fragmentation. mdpi.commdpi.com Polystyrene, a common polymer in which this compound is used, is susceptible to photo-initiated oxidative degradation, which makes it brittle and leads to the formation of cracks and flakes on the surface, ultimately resulting in the release of micro- and nanoplastics. mcgill.ca
Once formed, these microplastics can be distributed throughout the environment, including in soils, sediments, and aquatic ecosystems. unep.org Terrestrial microplastic pollution is estimated to be significantly higher than marine microplastic pollution. unep.org Sewage and sewage sludge are major pathways for the distribution of microplastics into the environment. unep.org
While the presence of polystyrene microplastics is well-documented in various environmental compartments, specific studies on the distribution of microplastics explicitly containing this compound are limited. scispace.comdntb.gov.ua However, given the use of this compound in polystyrene products, it is inferred that polystyrene microplastics can act as carriers for this brominated flame retardant. The leaching of additives, including brominated flame retardants, from these microplastics is a recognized phenomenon. chromatographyonline.comnih.gov The small size of microplastics provides a large surface area for the release of these chemicals. nih.gov
Studies on the vertical distribution of microplastics in the water column suggest that factors like haloclines (strong salinity gradients) can lead to their accumulation at certain depths. frontiersin.org The distribution of microplastics is also influenced by their size, with smaller particles being more prevalent. frontiersin.org
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Tribromostyrene to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Catalyst selection : Evaluate bromination agents (e.g., elemental bromine vs. N-bromosuccinimide) and their stoichiometric ratios.
- Solvent systems : Test polar vs. non-polar solvents (e.g., dichloromethane, carbon tetrachloride) to control reaction kinetics and byproduct formation.
- Temperature control : Monitor exothermic bromination reactions to avoid thermal degradation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization for high purity.
- Validation : Confirm purity via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated chloroform as a solvent; cross-validate with DEPT-135 for carbon hybridization.
- Mass spectrometry (EI-MS) : Confirm molecular ion ([M]+) and fragmentation patterns against computational predictions.
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to assess purity and detect brominated byproducts.
- Conflict resolution : Replicate experiments under identical conditions, cross-reference with primary literature, and validate instrumentation calibration .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the thermal degradation mechanisms of this compound under varying environmental conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantify mass loss at controlled heating rates (5–20°C/min) in inert vs. oxidative atmospheres.
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products (e.g., HBr, styrene derivatives).
- Kinetic modeling : Apply Arrhenius equations to derive activation energies for degradation pathways.
- Environmental simulation : Use climate chambers to replicate humidity/UV exposure and monitor degradation via FTIR .
Q. How can researchers systematically address contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies, noting variables like assay type (e.g., cytotoxicity vs. antimicrobial), cell lines, and dosage ranges.
- Controlled replication : Standardize protocols (e.g., OECD guidelines) to isolate confounding factors (e.g., solvent effects, exposure time).
- Statistical rigor : Apply ANOVA or Bayesian models to assess significance of divergent results.
- Hypothesis refinement : Reconcile contradictions by proposing context-dependent mechanisms (e.g., pH-sensitive reactivity) .
Q. What computational modeling strategies are validated for predicting the reactivity and stability of this compound in complex matrices?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict debromination pathways.
- Molecular dynamics (MD) : Simulate interactions in aqueous/organic matrices to assess aggregation tendencies.
- Validation : Compare computational results with experimental NMR/UV-Vis data to refine force fields.
- Software tools : Use Gaussian16 or ORCA for quantum mechanics; GROMACS for MD .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate impactful research questions on this compound?
- Methodological Answer :
- Feasibility : Ensure access to bromination reagents and analytical instrumentation (e.g., NMR, GC-MS).
- Novelty : Target understudied areas (e.g., this compound’s role in polymer flame retardancy vs. traditional additives).
- Ethics : Adhere to hazardous waste disposal protocols for brominated compounds.
- Relevance : Align with sustainability goals (e.g., reducing bioaccumulation risks) .
Q. What strategies ensure reproducibility in this compound research, particularly in synthetic and analytical workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
